2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
OSM-S-288 is a compound developed as part of the Open Source Malaria project, specifically within the aminothienopyrimidine series. This compound has shown potential in the treatment of malaria, a disease caused by Plasmodium parasites. The aminothienopyrimidine series is known for its antimalarial properties, and OSM-S-288 is one of the promising candidates in this series .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-288 involves the construction of the aminothienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the boronate ester. The final steps involve the halogenation and subsequent amination to complete the aminothienopyrimidine scaffold .
Industrial Production Methods
While specific industrial production methods for OSM-S-288 are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
OSM-S-288 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-288 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-288 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
OSM-S-288 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: OSM-S-288 is used as a model compound for studying the reactivity and stability of aminothienopyrimidines.
Biology: The compound is used in biological assays to evaluate its efficacy against Plasmodium parasites.
Medicine: OSM-S-288 is being investigated for its potential as an antimalarial drug, with studies focusing on its pharmacokinetics and toxicity.
Mechanism of Action
The mechanism of action of OSM-S-288 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. This ultimately results in the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to OSM-S-288 include:
- OSM-S-106
- TCMDC-135294
- OSM-S-137
Uniqueness
OSM-S-288 is unique due to its specific structure and mechanism of action. Unlike other compounds in the aminothienopyrimidine series, OSM-S-288 has shown a higher potency and lower toxicity in preliminary studies. Additionally, its ability to inhibit Plasmodium falciparum asparagine tRNA synthetase sets it apart from other antimalarial compounds .
Biological Activity
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's chemical structure is represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of pyrrole derivatives, including this compound. The compound exhibits significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.
Key Findings :
- Structure-Activity Relationship (SAR) : The presence of the 2,5-dimethylpyrrole scaffold is crucial for enhancing antitubercular activity. Modifications at the C3 position have been shown to improve efficacy against M. tuberculosis .
- Minimum Inhibitory Concentration (MIC) : Derivatives of this compound have demonstrated MIC values below 1 µg/mL against various strains of M. tuberculosis .
Cytotoxicity Profiles
In vitro evaluations indicate that while the compound exhibits potent antimycobacterial activity, it also shows favorable cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages. This balance is critical for developing therapeutics that target infections without causing significant harm to host cells.
Table 1: Cytotoxicity and Antimycobacterial Activity
Compound | MIC (µg/mL) | Cytotoxicity (SI) | Target Pathogen |
---|---|---|---|
2,5-Dimethyl... | < 1 | 145 (macrophages) | M. tuberculosis |
Derivative 5n | < 1 | 177 (fibroblasts) | M. tuberculosis |
Derivative 5q | < 1 | Not specified | M. tuberculosis |
The mechanism by which this compound exerts its biological effects appears to involve binding to specific targets within bacterial cells. Computational studies suggest that it interacts with the MmpL3 protein of M. tuberculosis, a known target for antitubercular agents .
Study on Antimicrobial Activity
A comprehensive study evaluated a range of pyrrole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Pyrrole Derivatives
Compound | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |
---|---|---|
Pyrrole Derivative A | 3.12 | 12.5 |
Pyrrole Derivative B | 6.25 | >20 |
2,5-Dimethyl... | <1 | <10 |
Properties
IUPAC Name |
2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(8-16)10(2)14(9)12-3-5-13(6-4-12)15(17)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDZGAUIBGMQFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387062 | |
Record name | 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-87-2 | |
Record name | 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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